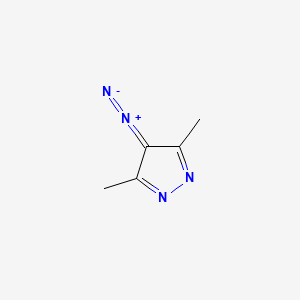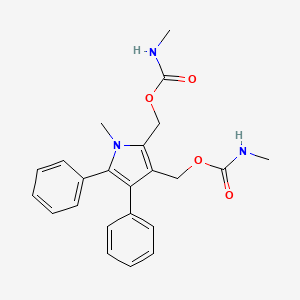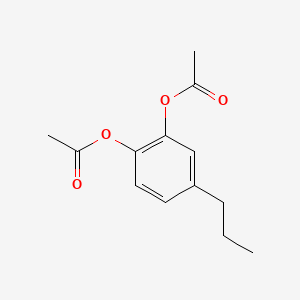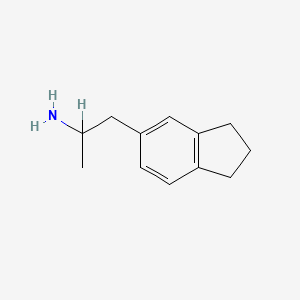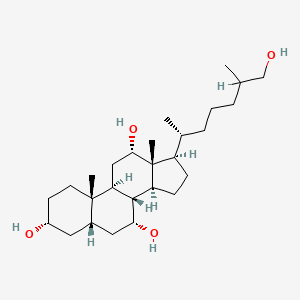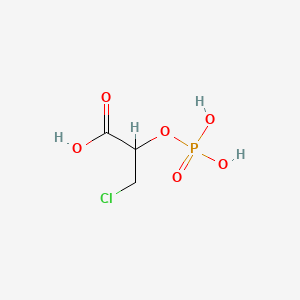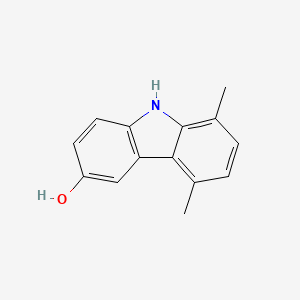
Tsuwabukinonol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tsuwabukinonol is a natural product found in Farfugium japonicum with data available.
Applications De Recherche Scientifique
Antidiabetic Effects
Tsuwabukinonol has been studied for its potential antidiabetic properties. Research on compounds such as saponins from different plants, which may have similar effects to Tsuwabukinonol, shows promise in this area. For instance, total saponins from Entada phaseoloides demonstrated significant hypoglycemic and hypolipidemic activities in type 2 diabetic rats, supporting their antidiabetic property (Zheng et al., 2012). Similarly, other plant-derived compounds have shown effectiveness in stimulating glucose uptake in both insulin-sensitive and insulin-resistant murine and human adipocytes, indicating potential antidiabetic effects (Alonso-Castro et al., 2010).
Anti-Inflammatory Properties
The anti-inflammatory properties of Tsuwabukinonol and related compounds have also been a focus of research. Studies have found that certain plant extracts, which might share chemical similarities with Tsuwabukinonol, can inhibit inflammation. For example, Toona sinensis, a medicinal herb, modulated autophagy and cytokines in lipopolysaccharide-induced RAW 264.7 macrophages, indicating its potential to prevent inflammation-related diseases (Kuo et al., 2020).
Cardiovascular and Metabolic Health
Tsuwabukinonol and similar compounds may also have applications in improving cardiovascular and metabolic health. The study of 2,3,5,4'-Tetrahydroxy-stilbene-2-O-β-D-glucoside (TSG) demonstrated its potential in improving lipid accumulation and inflammation, and in regulating the intestinal microbial imbalance in ApoE-deficient mice, suggesting a preventive effect in the development and progression of atherosclerosis (Li et al., 2020).
Neuroprotective Effects
Research has also indicated the potential neuroprotective effects of Tsuwabukinonol and related compounds. For instance, studies on Tanshinone II-A, a compound found in Salvia miltiorrhiza, revealed protective effects in cardiovascular, metabolic, neurodegenerative diseases, and cancers, hinting at the broad therapeutic applications of such compounds (Xu & Liu, 2013).
Propriétés
Numéro CAS |
69847-01-4 |
|---|---|
Nom du produit |
Tsuwabukinonol |
Formule moléculaire |
C15H24O2 |
Poids moléculaire |
236.35 g/mol |
Nom IUPAC |
(4R,4aS,6R,7R,8aS)-7-hydroxy-4,4a-dimethyl-6-prop-1-en-2-yl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one |
InChI |
InChI=1S/C15H24O2/c1-9(2)13-8-15(4)10(3)5-12(16)6-11(15)7-14(13)17/h10-11,13-14,17H,1,5-8H2,2-4H3/t10-,11-,13-,14-,15+/m1/s1 |
Clé InChI |
YLAHJFYRYZUGRP-BBIZWXPBSA-N |
SMILES isomérique |
C[C@@H]1CC(=O)C[C@H]2[C@]1(C[C@@H]([C@@H](C2)O)C(=C)C)C |
SMILES |
CC1CC(=O)CC2C1(CC(C(C2)O)C(=C)C)C |
SMILES canonique |
CC1CC(=O)CC2C1(CC(C(C2)O)C(=C)C)C |
Autres numéros CAS |
69847-01-4 |
Synonymes |
8 beta-hydroxy-4 beta(H),10 beta(H),5 alpha-eremophil- 11-en-2-one tsuwabukinonol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




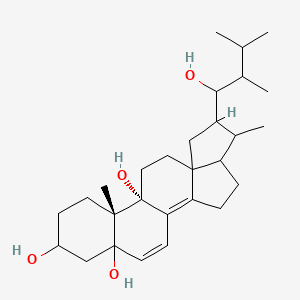
![[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (3S)-3-methyl-2-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B1204838.png)
